The Ascendancy of 3-Substituted Indazoles: A Technical Guide to Their Biological Significance and Therapeutic Applications
The Ascendancy of 3-Substituted Indazoles: A Technical Guide to Their Biological Significance and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, particularly when substituted at the 3-position, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance and burgeoning applications of 3-substituted indazoles. We will dissect their mechanisms of action across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, supported by structure-activity relationship (SAR) data and detailed experimental protocols. This guide is designed to be a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to propel further innovation in this exciting field.
The Indazole Core: A Foundation for Diverse Bioactivity
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for the design of biologically active molecules. The unique electronic properties and conformational flexibility of the indazole ring system allow it to interact with a wide array of biological targets. Functionalization at the C-3 position is of particular interest as it provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.[1] The ability to introduce diverse substituents at this position has led to the discovery of numerous compounds with significant therapeutic potential.
3-Substituted Indazoles in Oncology: A Multi-pronged Attack on Cancer
The application of 3-substituted indazoles in oncology is a testament to their versatility, with compounds developed as potent kinase inhibitors, apoptosis inducers, and anti-proliferative agents.[2] Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold, highlighting its clinical relevance.[2]
Kinase Inhibition: Targeting the Engines of Cell Growth
Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3]
-
VEGFR Inhibitors: Pazopanib, a multi-kinase inhibitor approved for renal cell carcinoma, features a substituted indazole core.[4][5] It effectively blocks the vascular endothelial growth factor receptor (VEGFR), thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.
-
BCR-ABL Inhibitors: In the context of chronic myeloid leukemia (CML), 3-aminoindazole derivatives have been designed as potent pan-BCR-ABL inhibitors, including activity against the challenging T315I "gatekeeper" mutant that confers resistance to imatinib.[6]
-
Polo-like Kinase 4 (PLK4) Inhibitors: Axitinib, another indazole-based drug, was initially developed as a VEGFR inhibitor but also shows potent inhibitory activity against PLK4, a key regulator of centrosome duplication.[7] This dual activity makes it a promising candidate for cancers characterized by centrosome amplification.[7]
-
Multi-target Kinase Inhibitors: Researchers have developed 3-substituted indazole derivatives that act as multi-target kinase inhibitors, simultaneously targeting FGFR1 and DDR2, two important kinases in lung squamous cell carcinoma.[8] One promising candidate, compound 11k, demonstrated profound anti-tumor efficacy in mouse xenograft models.[8]
Mechanism of Action: Kinase Inhibition by 3-Substituted Indazoles
The indazole core often acts as a scaffold that orients key pharmacophoric groups to interact with the ATP-binding pocket of the target kinase. The substituent at the 3-position can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors.
Caption: General mechanism of kinase inhibition by 3-substituted indazoles.
Induction of Apoptosis
Certain 3-substituted indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f, with a (E)-3,5-dimethoxystyryl group at the C3 position, promoted apoptosis in the 4T1 breast cancer cell line by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[2]
Structure-Activity Relationship (SAR) Highlights in Oncology
| Target | Key Structural Features at C3 | Resulting Activity | Reference |
| Pan-BCR-ABL | Diarylamide with a (4-ethylpiperazin-1-yl)methyl tail | Potent inhibition of wild-type and T315I mutant BCR-ABL | [6] |
| FGFR1/DDR2 | Optimized substituents based on enzymatic assays | Profound in vivo anti-tumor efficacy | [8] |
| IDO1 | Suitably substituted carbohydrazide moiety | Potent inhibitory activity (IC50 = 720 nM) | [4] |
| PLK4 | 3-ethynylpyridine moiety | Strong hydrogen bond interactions with the binding pocket | [7] |
Anti-inflammatory Properties of 3-Substituted Indazoles
The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine.[4] Research has continued to explore novel 3-substituted indazoles for their anti-inflammatory potential.
One study reported the synthesis of novel 1,3-substituted 1H-indazole derivatives and their evaluation in a carrageenan-induced rat paw edema model.[9] Compound 1a, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, demonstrated the most significant inhibition of edema, comparable to the standard drug etoricoxib.[9]
3-Substituted Indazoles in Neurodegenerative and Neurological Disorders
Indazole derivatives are being investigated for their potential in treating a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and mood disorders.[10][11][12] Their mechanisms of action in this context often involve the inhibition of key enzymes and signaling pathways implicated in neurodegeneration.[10][11][12]
Key targets for indazole derivatives in the central nervous system include:
-
Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of neurotransmitters like dopamine, which is beneficial in Parkinson's disease.[10][11]
-
Glycogen Synthase Kinase 3 (GSK3): GSK3 is implicated in the pathology of Alzheimer's disease.[10][11]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of familial Parkinson's disease.[10][11]
A series of 5-substituted indazole derivatives have been developed as multitarget agents for Alzheimer's disease, exhibiting simultaneous inhibition of cholinesterases (AChE/BuChE) and BACE1.[13][14] Some of these compounds also displayed anti-inflammatory and neuroprotective effects.[13]
Other Therapeutic Applications
The biological activity of 3-substituted indazoles extends beyond the aforementioned areas.
-
Cardiovascular Diseases: Certain indazole derivatives have shown cardioprotective effects.[15] For example, DY-9760e, a calmodulin antagonist, can inhibit cardiomyocyte hypertrophy and apoptosis.[15]
-
Antifungal and Antibacterial Agents: Indazole-linked triazoles have demonstrated significant antifungal activity against various Candida and Aspergillus species.[16] Additionally, 1H-indazole-3-carboxamides have been synthesized and screened for their antibacterial activity against pathogenic bacteria.[17][18]
-
Antileishmanial Activity: Indazole derivatives have shown promise as inhibitors of the Leishmania parasite, suggesting their potential as a source for new antileishmanial drugs.[19]
Synthesis and Experimental Protocols
The functionalization of the indazole core at the C-3 position is a key focus of synthetic efforts. A variety of methods have been developed to introduce diverse substituents at this position.
General Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
A common and versatile method for the synthesis of 3-aryl-1H-indazoles involves a palladium-catalyzed Suzuki coupling reaction.[1]
Step-by-Step Protocol for the Synthesis of 3-Aryl-1H-Indazoles:
-
Iodination of Indazole: Indazole is first iodinated at the C-3 position to create a key intermediate, 3-iodoindazole. This is typically achieved using potassium hydroxide and iodine in a solvent like DMF.[1]
-
Suzuki Coupling: The 3-iodoindazole is then reacted with a suitable aromatic boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base in a solvent like DMF.[1] This C-C bond-forming reaction yields the desired 3-aryl-1H-indazole.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
Caption: A typical workflow for the synthesis of 3-aryl-1H-indazoles.
Biological Evaluation: In Vitro Antiproliferative Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Perspectives
The 3-substituted indazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable ability to interact with a diverse range of biological targets has led to the development of clinically approved drugs and a plethora of promising therapeutic candidates. The continued exploration of novel synthetic methodologies to access diverse 3-substituted indazoles, coupled with a deeper understanding of their mechanisms of action through advanced biological screening and computational modeling, will undoubtedly fuel the discovery of next-generation therapeutics for a wide spectrum of diseases. The future of 3-substituted indazoles in drug discovery is bright, with immense potential to address unmet medical needs.
References
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
ResearchGate. Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity | Request PDF. Available at: [Link]
-
PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]
-
PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available at: [Link]
-
Hep Journals. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Available at: [Link]
-
PubMed. Discovery of novel indazole-linked triazoles as antifungal agents. Available at: [Link]
-
Organic Letters. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available at: [Link]
-
PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
PubMed. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
Wikipedia. VEGFR-2 inhibitor. Available at: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]
-
MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available at: [Link]
-
PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]
-
PubMed. Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Available at: [Link]
-
PubMed Central. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available at: [Link]
-
PubMed Central. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Bentham Science Publisher. Importance of Indazole against Neurological Disorders. Available at: [Link]
-
Taylor & Francis Online. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. Available at: [Link]
-
MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
-
PubMed. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Available at: [Link]
-
ResearchGate. Importance of Indazole against Neurological Disorders | Request PDF. Available at: [Link]
-
PubMed Central. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
